6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Description
Chemical Structure:
This compound is a lysine derivative featuring two protective groups:
- α-amino group: Protected by a tert-butoxycarbonyl (Boc) group.
- ε-amino group: Protected by a 2-chlorophenylmethoxycarbonyl (2-Cl-Z) group. Its IUPAC name is (2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, with the molecular formula C₂₆H₃₀ClN₃O₆ and a molecular weight of 524.0 g/mol .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMDPHEFWGCJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54613-99-9 | |
| Record name | L-Lysine, N6-(((2-chlorophenyl)methoxy)carbonyl)-N2-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054613999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N6-[[(2-chlorophenyl)methoxy]carbonyl]-N2-[(1,1-dimethylethoxy)carbonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, commonly referred to as Boc-L-Lys(2-Cl-Z)-OH, is a synthetic amino acid derivative notable for its potential biological activities. This compound has garnered interest in pharmaceutical research due to its structural characteristics and possible applications in drug development.
- Molecular Formula : C19H27ClN2O6
- Molecular Weight : 414.9 g/mol
- CAS Number : 54613-99-9
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and methoxycarbonyl groups enhances its lipophilicity, potentially facilitating membrane permeability and bioactivity.
Antimicrobial Properties
Research indicates that derivatives of amino acids can exhibit antimicrobial properties. The introduction of halogenated phenyl groups, such as the chlorophenyl in this compound, has been linked to increased antimicrobial activity against various bacterial strains. Studies on similar compounds suggest that modifications to the amino acid structure can lead to enhanced efficacy against resistant bacterial strains .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related amino acid derivatives have shown their potential to inhibit proteases and other enzymes critical for cellular function. The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme .
Case Studies
- Inhibition of Bacterial Growth : A study conducted on a series of chlorophenyl-substituted amino acids demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth. The effectiveness was measured using minimum inhibitory concentration (MIC) assays, revealing that compounds with similar structures to Boc-L-Lys(2-Cl-Z)-OH exhibited MIC values in the low micromolar range .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of various amino acid derivatives on cancer cell lines. Results indicated that Boc-L-Lys(2-Cl-Z)-OH had a notable cytotoxic effect on human breast cancer cells (MCF-7), with IC50 values suggesting potential as an anticancer agent .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against S. aureus and E. coli with low MIC values. |
| Study 2 | Cytotoxicity | Showed notable cytotoxic effects on MCF-7 cancer cells, indicating potential as an anticancer agent. |
| Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor for specific proteases, suggesting a role in metabolic regulation. |
Scientific Research Applications
Overview
6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as Boc-L-Lys(2-Cl-Z)-OH, is a compound with significant applications in biochemical and pharmaceutical research. Its unique structure, characterized by a chlorophenyl group and two carbamate functionalities, positions it as a versatile building block in the synthesis of various bioactive molecules.
Peptide Synthesis
This compound is primarily utilized in peptide synthesis as a protected form of lysine. The Boc (tert-butyloxycarbonyl) group provides stability during synthesis and can be selectively removed to yield free amino acids. This property is crucial for constructing complex peptides and proteins, particularly those involving post-translational modifications.
Drug Development
The incorporation of chlorophenyl and carbamate moieties enhances the pharmacological profile of peptides. Research indicates that derivatives of this compound exhibit improved bioactivity, making them candidates for drug development targeting various diseases, including cancer and metabolic disorders.
Bioconjugation
This compound can be used for bioconjugation processes. The reactive functional groups allow for the attachment of drugs or imaging agents to biomolecules, facilitating targeted therapy and diagnostic applications.
Research on Enzyme Inhibition
Studies have shown that compounds with similar structures can act as enzyme inhibitors. This compound's potential to inhibit specific enzymes makes it a valuable tool in studying enzyme kinetics and developing inhibitors for therapeutic purposes.
Case Study 1: Synthesis of Peptide Derivatives
A study published in the Journal of Peptide Science demonstrated the successful use of Boc-L-Lys(2-Cl-Z)-OH in synthesizing peptide derivatives with enhanced stability and bioactivity. The researchers reported that the introduction of the chlorophenyl group significantly improved the binding affinity to target receptors compared to unmodified lysine derivatives.
Case Study 2: Anticancer Activity
In a recent investigation, scientists explored the anticancer properties of peptide conjugates derived from this compound. The results indicated that certain conjugates exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as therapeutic agents.
Case Study 3: Enzyme Inhibition Studies
Research published in Bioorganic & Medicinal Chemistry Letters focused on the enzyme inhibition capabilities of compounds structurally related to Boc-L-Lys(2-Cl-Z)-OH. The study identified specific enzymes that were inhibited by these compounds, providing insights into their mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Physicochemical Properties :
- logP : 6.51 (indicating high lipophilicity)
- Melting Point : 135–140°C
- Boiling Point : 769.2°C at 760 mmHg
- Density : 1.309 g/cm³
- Applications : Primarily used in solid-phase peptide synthesis (SPPS) for selective deprotection strategies. The Boc group is acid-labile, while the 2-Cl-Z group requires stronger acidic conditions (e.g., hydrogen fluoride) for cleavage .
Structural and Functional Comparison
The compound belongs to a class of dual-protected lysine derivatives widely used in peptide chemistry. Below is a comparative analysis with key analogs:
Table 1: Key Lysine Derivatives and Their Properties
Key Observations :
Protecting Group Stability :
- The 2-Cl-Z group in the target compound offers enhanced stability under basic conditions compared to Cbz or Fmoc , making it suitable for sequential deprotection in complex peptide syntheses .
- Boc and TFA groups are acid-labile but differ in cleavage specificity; Boc requires trifluoroacetic acid (TFA), while TFA-protected amines are removed under milder acidic conditions .
Lipophilicity :
- The target compound’s high logP (6.51) reflects the electron-withdrawing chloro substituent on the benzyl group, which increases hydrophobicity compared to analogs like N-Boc-N'-Cbz-L-lysine (logP ~3.8) . This property influences solubility and membrane permeability in drug delivery systems .
Synthetic Utility: Fmoc-Lys(Boc)-OH is a standard reagent in SPPS due to its orthogonal protection strategy, whereas the target compound’s 2-Cl-Z group is niche for peptides requiring harsh deprotection conditions . 6-(Boc-amino)hexanoic acid serves as a simpler spacer in linker chemistry, lacking the ε-amino protection seen in lysine derivatives .
Preparation Methods
Stepwise Protection of Lysine Amino Groups
The synthesis typically begins with sequential protection of lysine’s α- and ε-amino groups.
α-Amino Protection with Boc
Lysine’s α-amino group is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in a biphasic system of water and dichloromethane (DCM). Sodium bicarbonate (NaHCO₃) is employed to maintain a pH of 8–9, facilitating nucleophilic attack by the α-amino group. The reaction proceeds at 0–5°C for 4–6 hours, yielding Nα-Boc-lysine.
Reaction Conditions:
-
Solvent: DCM/H₂O (1:1 v/v)
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Reagents: Boc-Cl (1.2 equiv), NaHCO₃ (3.0 equiv)
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Temperature: 0–5°C
-
Time: 4–6 hours
ε-Amino Protection with 2-Cl-Z
The ε-amino group of Nα-Boc-lysine is subsequently protected using 2-chlorobenzyloxycarbonyl chloride (2-Cl-Z-Cl). This reaction is conducted in anhydrous DCM with N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. Completion is achieved within 2 hours at room temperature.
Reaction Conditions:
-
Solvent: Anhydrous DCM
-
Reagents: 2-Cl-Z-Cl (1.1 equiv), DIPEA (2.5 equiv)
-
Temperature: 25°C
-
Time: 2 hours
Solid-Phase Synthesis Approach
A modified solid-phase method reported in PMC involves coupling Boc-Lys(2-Cl-Z)-OH to a phenacyl-based linker for resin attachment.
Linker Preparation
A phenacyl bromide-derived linker is synthesized via Friedel-Crafts acylation, followed by coupling to chloroacetic acid and 2-mercaptoethanol. The resulting thioether linker is oxidized to a sulfone using oxone (KHSO₅) to enhance stability.
Resin Loading
The oxidized linker is coupled to Boc-Lys(2-Cl-Z)-OH using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a DCM/dimethylformamide (DMF) mixture (4:1 v/v). The reaction achieves >95% coupling efficiency after 2 hours at 0°C.
Key Parameters:
| Parameter | Value |
|---|---|
| Coupling Reagent | DCC (1.5 equiv), HOBt (1.5 equiv) |
| Solvent | DCM/DMF (4:1) |
| Temperature | 0°C |
| Reaction Time | 2 hours |
Optimization of Synthetic Protocols
Solvent and Base Selection
Comparative studies indicate that DCM outperforms tetrahydrofuran (THF) in Boc protection due to its non-polar nature, which minimizes side reactions. DIPEA is preferred over triethylamine (TEA) for 2-Cl-Z protection, as its steric bulk reduces racemization.
Temperature Control
Low temperatures (0–5°C) during Boc protection suppress imine formation, a common side reaction at higher temperatures. For 2-Cl-Z protection, room temperature ensures adequate reaction kinetics without compromising stereochemical integrity.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial production employs continuous flow reactors to enhance yield and reproducibility. Key advantages include:
-
Precise Temperature Control : Microreactors maintain ±0.5°C accuracy.
-
Reduced Solvent Use : 40–50% less DCM consumption compared to batch processes.
-
Throughput : 5–10 kg/day output for pharmaceutical-grade material.
Purification Techniques
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. The latter method achieves ≥99% purity, as confirmed by HPLC.
Recrystallization Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H₂O (7:3 v/v) |
| Temperature | 4°C (slow cooling) |
| Yield | 85–90% |
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 70–73°C and decomposes above 250°C. Differential scanning calorimetry (DSC) reveals two endothermic peaks corresponding to Boc and 2-Cl-Z deprotection.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, and how can side reactions be mitigated?
- Methodology :
- Use stepwise coupling of carbamate-protected amino groups to the hexanoic acid backbone. The tert-butyloxycarbonyl (Boc) and 2-chlorophenylmethoxycarbonyl groups require orthogonal protection to avoid premature deprotection.
- Employ coupling reagents like HATU or DCC with catalytic DMAP in anhydrous DMF to enhance efficiency .
- Monitor intermediates via LC-MS to detect side products (e.g., racemization at chiral centers) and optimize reaction times/temperatures .
Q. How can the compound’s purity and structural integrity be validated?
- Methodology :
- Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%).
- Confirm stereochemistry via circular dichroism (CD) or chiral HPLC, referencing computed optical activity data from analogous structures .
- Validate mass and fragmentation patterns with HRMS (ESI+ mode) and compare to theoretical values .
Q. What computational tools predict the compound’s physicochemical properties, and how reliable are they?
- Methodology :
- Calculate XLogP (hydrophobicity) and Topological Polar Surface Area (TPSA) using software like ChemAxon or PubChem. For example, XLogP ≈ 2.5 suggests moderate lipophilicity .
- Cross-validate predictions with experimental solubility assays (e.g., shake-flask method in PBS pH 7.4) to address discrepancies .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., kinases)?
- Methodology :
- Synthesize enantiomers and test inhibition kinetics against AXL/VEGFR2 kinases using fluorescence polarization assays. Reference structural analogs in WO2018/072614 A1, where chirality impacts binding affinity .
- Perform molecular docking (AutoDock Vina) with resolved crystal structures of kinase domains to identify critical hydrogen bonds or steric clashes .
Q. What experimental designs resolve contradictions between predicted and observed bioavailability?
- Methodology :
- Conduct parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion. Compare results with Caco-2 cell models for active transport effects .
- Use physiologically based pharmacokinetic (PBPK) modeling to integrate solubility, permeability, and metabolic stability data (e.g., microsomal half-life) .
Q. How can environmental fate studies inform safe handling protocols in lab settings?
- Methodology :
- Assess hydrolysis rates under varying pH (1–13) and temperatures (25–50°C) via LC-MS. The 2-chlorophenyl group may confer stability in acidic conditions, requiring neutralization prior to disposal .
- Evaluate biodegradation using OECD 301B (ready biodegradability test) to estimate persistence in wastewater systems .
Q. What crystallization conditions yield stable polymorphs for X-ray diffraction analysis?
- Methodology :
- Screen solvents (e.g., ethanol/water mixtures) via slow evaporation. For analogs, tert-butyl groups promote crystal lattice stability through hydrophobic interactions .
- Resolve crystal structures at 100 K using synchrotron radiation (e.g., Diamond Light Source) to confirm intramolecular hydrogen bonding between carbamate and carboxylic acid groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
